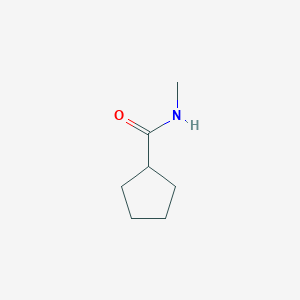
N-methylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylcyclopentanecarboxamide is an organic compound with the molecular formula C7H13NO It is a derivative of cyclopentane, where a carboxamide group is attached to the cyclopentane ring, and the nitrogen atom of the carboxamide group is substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
N-methylcyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Another method involves the use of cyclopentanone, which is first converted to cyclopentanecarboxylic acid, followed by reaction with methylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
N-methylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in N-methylcyclopentylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: N-methylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学研究应用
N-methylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-methylcyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
N-methylcyclopentanecarboxamide can be compared with other similar compounds such as:
Cyclopentanecarboxamide: Lacks the methyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
N-methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and reactivity.
N-methylcyclopentanecarboxylic acid: The carboxylic acid derivative, which has different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
生物活性
N-Methylcyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H11NO. Its structure features a cyclopentane ring substituted with a methyl group and a carboxamide functional group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. One notable mechanism involves its role as an inhibitor of para-aminobenzoic acid (PABA) synthesis in bacteria, which is essential for folic acid metabolism. By inhibiting PABA, the compound effectively disrupts bacterial growth and proliferation.
Antimicrobial Properties
The compound's ability to inhibit bacterial growth through PABA interference aligns it with other sulfonamide derivatives known for their antimicrobial properties. This mechanism has been well-documented in various studies focusing on sulfonamides and their derivatives.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that this compound acts as a competitive inhibitor of PABA in bacterial cultures. This inhibition led to a marked decrease in folic acid synthesis, resulting in reduced bacterial viability.
- Antitumor Potential : Although direct studies on this compound are scarce, analogs have been shown to exhibit promising antitumor effects. For example, compounds structurally related to this compound were tested against various tumor types, revealing significant cytotoxicity .
Summary of Biological Activities
属性
IUPAC Name |
N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSQQUADJWJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














